

# ATI-2138 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604

Get Quote

# **In-Depth Technical Guide: ATI-2138**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ATI-2138, also known as Modzatinib, is a novel, orally bioavailable, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-targeting mechanism positions ATI-2138 as a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases. By potently and selectively inhibiting both ITK and JAK3, ATI-2138 effectively modulates key signaling pathways involved in the activation and proliferation of T-cells, which are central to the pathophysiology of numerous autoimmune disorders. Preclinical and clinical studies have demonstrated a favorable safety and pharmacokinetic profile, along with significant efficacy in relevant disease models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental data supporting the development of ATI-2138.

# **Chemical Structure and Properties**

ATI-2138 is a small molecule with the chemical formula C18H21F2N5O and a molecular weight of 361.40 g/mol .

Chemical Name: 1-((2S,5R)-5-((5-((R)-2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one



CAS Number: 2411407-25-3[1]

A two-dimensional representation of the chemical structure of ATI-2138 is provided below.

**Physicochemical Properties** 

A summary of the known physicochemical properties of ATI-2138 is presented in the table below. Further characterization of properties such as pKa, LogP, and aqueous solubility is ongoing to fully inform its biopharmaceutical profile.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C18H21F2N5O  | [1]       |
| Molecular Weight  | 361.40 g/mol | [1]       |
| CAS Number        | 2411407-25-3 | [1]       |

#### **Mechanism of Action**

ATI-2138 exerts its immunomodulatory effects through the covalent and irreversible inhibition of two key intracellular kinases: ITK and JAK3.[1] This dual inhibition disrupts critical signaling pathways involved in T-cell function.

- ITK Inhibition: ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and participates in the phosphorylation of downstream targets, leading to T-cell activation, proliferation, and cytokine production. By covalently binding to a cysteine residue in the active site of ITK, ATI-2138 blocks its enzymatic activity, thereby dampening T-cell responses.
- JAK3 Inhibition: JAK3 is a member of the Janus kinase family and is predominantly expressed in hematopoietic cells. It is a critical component of the signaling cascade for cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are essential for the development, proliferation, and survival of lymphocytes. ATI-2138's inhibition of JAK3 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins,



particularly STAT5, thereby interfering with the biological effects of these important cytokines. [3]

The combined inhibition of ITK and JAK3 by ATI-2138 results in a comprehensive suppression of T-cell mediated immunity, making it a compelling therapeutic strategy for autoimmune diseases.



Click to download full resolution via product page

ATI-2138 Dual Inhibition of ITK and JAK3 Signaling

# **Preclinical Pharmacology**

The preclinical activity of ATI-2138 has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent and selective inhibitory profile and its efficacy in animal models of autoimmune disease.

#### In Vitro Kinase Inhibition

ATI-2138 is a potent inhibitor of ITK and JAK3, with significantly less activity against other kinases, highlighting its selectivity. The inhibitory concentrations (IC50) for ATI-2138 against various kinases are summarized below.



| Kinase | IC50 (nM)                            | Reference |
|--------|--------------------------------------|-----------|
| ITK    | 0.18                                 | [1][4]    |
| TXK    | 0.83                                 | [1][4]    |
| JAK3   | 0.52                                 | [1][4]    |
| JAK1   | >2200                                | [4]       |
| JAK2   | >2200                                | [4]       |
| Tyk2   | >2200                                | [4]       |
| ВТК    | >4.86 (27-fold less potent than ITK) | [1]       |

# **Cellular Assays**

The functional consequences of ITK and JAK3 inhibition by ATI-2138 have been demonstrated in various cellular assays.

| Assay                                                      | Endpoint                          | IC50 (nM)    | Reference |
|------------------------------------------------------------|-----------------------------------|--------------|-----------|
| IL-2-stimulated STAT5<br>phosphorylation in<br>human PBMCs | JAK1/JAK3-<br>dependent signaling | 23.1         | [1]       |
| Anti-CD3-induced PLCy1 phosphorylation                     | TCR-dependent signaling           | 7.6          | [1]       |
| Anti-CD3-stimulated IL-2 production from PBMCs             | ITK-dependent cytokine production | 8.6          | [1]       |
| IL-15-induced IFNy production                              | Cytokine signaling                | 2.6          | [1]       |
| IL-17A, IL-21, and<br>TNF-α production by<br>Th17 cells    | Th17 cell function                | 47 (average) | [4]       |



#### In Vivo Animal Models

ATI-2138 has demonstrated significant disease-modifying activity in rodent models of arthritis and colitis.

- Collagen-Induced Arthritis (CIA) in Mice: In a mouse model of CIA, oral administration of ATI-2138 led to a significant reduction in clinical arthritis scores.[4]
- T-Cell Transfer Model of Colitis: In a murine T-cell transfer model of colitis, ATI-2138
  treatment resulted in a dose-dependent reduction in colon histopathology scores and a
  marked inhibition of pro-inflammatory cytokine levels.[4]

## **Clinical Development**

ATI-2138 is currently undergoing clinical evaluation for the treatment of T-cell mediated autoimmune diseases.

### **Phase 1 Clinical Trial in Healthy Volunteers**

A Phase 1 multiple ascending dose (MAD) trial (ATI-2138-PKPD-102) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ATI-2138 in healthy volunteers.

- Study Design: The study enrolled 60 healthy subjects across 6 dosing cohorts, with daily
  doses ranging from 10 to 80 mg administered for two weeks.[2][5] Each cohort consisted of 8
  active and 2 placebo subjects.[2]
- Safety and Tolerability: ATI-2138 was generally well tolerated at all doses tested, with no serious adverse events reported.[2][5]
- Pharmacokinetics: ATI-2138 exhibited dose-proportional pharmacokinetics and was rapidly absorbed.[6][7]
- Pharmacodynamics: Dose-dependent inhibition of both ITK and JAK3 exploratory PD biomarkers was observed, with near-maximal inhibition achieved at a total daily dose of 30 mg.[2][8]



### **Phase 2a Clinical Trial in Atopic Dermatitis**

A Phase 2a open-label, single-arm clinical trial is currently underway to investigate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in patients with moderate to severe atopic dermatitis (AD).[9][10]

- Study Design: The trial plans to enroll approximately 15 subjects who will receive ATI-2138 administered over 12 weeks.[11][10]
- Endpoints: The primary endpoints are safety-related parameters.[10] Secondary endpoints include assessments of efficacy using the Eczema Area and Severity Index (EASI), Validated Investigator Global Assessment (vIGA), and other relevant measures.[11][10]

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental methodologies used in the evaluation of ATI-2138.

# **Biochemical Kinase Assays**





Click to download full resolution via product page

#### **Biochemical Kinase Assay Workflow**

A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to determine the inhibitory activity of ATI-2138 against ITK and JAK3.[12][13][14] The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. The general protocol involves:



- Preparation of serial dilutions of ATI-2138.
- Incubation of the recombinant kinase (ITK or JAK3) with the test compound.
- Initiation of the kinase reaction by the addition of a substrate and ATP mixture.
- Incubation to allow the kinase reaction to proceed.
- Termination of the reaction and depletion of remaining ATP.
- Conversion of the generated ADP to ATP and measurement of the newly synthesized ATP using a luciferase/luciferin reaction to produce a luminescent signal.
- Calculation of the percent inhibition and determination of the IC50 value.

## **Cellular STAT5 Phosphorylation Assay**

The inhibitory effect of ATI-2138 on JAK3 signaling in a cellular context is assessed by measuring the phosphorylation of STAT5 in response to cytokine stimulation.[15][16] A common method is flow cytometry-based phospho-STAT5 analysis in human peripheral blood mononuclear cells (PBMCs). The general protocol includes:

- Isolation of PBMCs from healthy donor blood.
- Pre-incubation of PBMCs with serial dilutions of ATI-2138.
- Stimulation of the cells with a common gamma chain cytokine, such as IL-2, to induce JAK3dependent STAT5 phosphorylation.
- Fixation and permeabilization of the cells to allow for intracellular antibody staining.
- Staining with a fluorescently labeled antibody specific for phosphorylated STAT5.
- Acquisition of data on a flow cytometer and analysis of the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
- Calculation of the percent inhibition and determination of the IC50 value.



#### **Animal Models**

Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model of rheumatoid arthritis.[17][18][19][20][21]

- Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant (CFA).
- A booster immunization is typically given 21 days after the primary immunization.
- ATI-2138 or vehicle is administered orally on a prophylactic or therapeutic schedule.
- The development and severity of arthritis are monitored by clinical scoring of paw swelling and inflammation.
- Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.

T-Cell Transfer Model of Colitis: This model recapitulates key features of inflammatory bowel disease.[22][23][24][25]

- A specific population of T-cells (e.g., CD4+CD45RBhigh naive T-cells) is isolated from the spleens of donor mice.
- These T-cells are adoptively transferred into immunodeficient recipient mice (e.g., RAG-deficient mice).
- The recipient mice develop colitis over several weeks due to the uncontrolled activation of the transferred T-cells.
- ATI-2138 or vehicle is administered to the mice.
- Disease progression is monitored by body weight changes and clinical signs of colitis.
- At the end of the study, colons are collected for histopathological scoring of inflammation and for the analysis of pro-inflammatory cytokine levels.

### Conclusion



ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3 with a promising preclinical and early clinical profile. Its unique mechanism of action, targeting two key pathways in T-cell mediated immunity, suggests its potential as a valuable therapeutic agent for a variety of autoimmune and inflammatory diseases. The ongoing clinical development will further elucidate the safety and efficacy of ATI-2138 in patient populations. This technical guide provides a comprehensive summary of the current knowledge on ATI-2138, intended to support the research and development efforts of professionals in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Modzatinib (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Aclaris Therapeutics Announces Positive Results from Phase 1 Multiple Ascending Dose Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 5. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. investor.aclaristx.com [investor.aclaristx.com]
- 8. Aclaris Reports Positive Phase 1 MAD Trial Results Of ATI-2138; To Progress To Phase 2a Trials | Nasdaq [nasdaq.com]
- 9. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a
   Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial
   Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc.
   [investor.aclaristx.com]
- 10. Aclaris doses first subject in Phase IIa atopic dermatitis trial [clinicaltrialsarena.com]
- 11. firstwordpharma.com [firstwordpharma.com]

#### Foundational & Exploratory





- 12. promega.com [promega.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common y chain cytokines i... [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Collagen-induced arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 21. Collagen-induced arthritis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. |
   Semantic Scholar [semanticscholar.org]
- 23. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade -PMC [pmc.ncbi.nlm.nih.gov]
- 24. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Induction of Colitis in Mice (T-Cell Transfer Model) | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [ATI-2138 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542604#ati-2138-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com